molecular formula C21H14FN3O2 B12893796 3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858118-87-3

3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Cat. No.: B12893796
CAS No.: 858118-87-3
M. Wt: 359.4 g/mol
InChI Key: DMKASIZQKQAZQB-UHFFFAOYSA-N
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Description

3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorobenzoyl group attached to a pyrrolopyridine core, which is further linked to a benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common method involves the cyclization of 5-amino-1-phenylpyrazole with an unsaturated ketone in the presence of a catalyst such as ZrCl4 . The fluorobenzoyl group can be introduced through a substitution reaction using reagents like Bu4N+F− in DMF at 20°C . The final step involves the condensation of the fluorobenzoyl-pyrrolopyridine intermediate with benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bu4N+F− in DMF at 20°C.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of mitogen-activated protein kinase (MAPK), thereby affecting various cellular pathways . The compound’s fluorobenzoyl group enhances its binding affinity to the target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide stands out due to its unique combination of a fluorobenzoyl group and a pyrrolopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

858118-87-3

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-[3-(2-fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide

InChI

InChI=1S/C21H14FN3O2/c22-17-7-2-1-6-15(17)19(26)16-11-25-21-18(16)14(8-9-24-21)12-4-3-5-13(10-12)20(23)27/h1-11H,(H2,23,27)(H,24,25)

InChI Key

DMKASIZQKQAZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC3=NC=CC(=C23)C4=CC(=CC=C4)C(=O)N)F

Origin of Product

United States

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